Selenolo[3,2-b]thiophene
Overview
Description
Selenolo[3,2-b]thiophene is a heterocyclic compound that features a fused ring system containing both selenium and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenolo[3,2-b]thiophene can be synthesized through various methods. One common approach involves the cyclization of selenoenyne or selenoalkyne precursors in the presence of electrophilic reagents such as sodium halides . Another method includes the Stille coupling reaction, where this compound is used as a monomer to create copolymers with other heterocyclic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Stille coupling reaction and electrophilic cyclization suggests potential for industrial synthesis. These methods can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Selenolo[3,2-b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride for oxidation and sodium halides for electrophilic cyclization . Reaction conditions typically involve moderate temperatures and the use of organic solvents such as ethanol .
Major Products
The major products formed from these reactions include selenoxide derivatives and various substituted selenolo[3,2-b]thiophenes, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
Selenolo[3,2-b]thiophene has a wide range of applications in scientific research:
Materials Science: It is used as a building block for novel polymers in organic field-effect transistors (OFETs) and organic solar cells (OSCs), where it enhances the electronic properties of the materials
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer, antioxidant, and antibacterial agents.
Organic Electronics: This compound-based polymers exhibit high mobility values and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and thin-film transistors.
Mechanism of Action
The mechanism by which selenolo[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of selenium and sulfur atoms in the fused ring system allows for unique interactions with molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities such as antioxidant and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing analog that lacks selenium.
Selenophene: A selenium-containing analog that lacks sulfur.
Uniqueness
Selenolo[3,2-b]thiophene is unique due to its fused ring system containing both selenium and sulfur. This dual presence enhances its electronic properties and stability compared to thiophene and selenophene, making it a valuable compound for advanced applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
selenopheno[3,2-b]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4SSe/c1-3-7-5-2-4-8-6(1)5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOSPSUXAVNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1[Se]C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4SSe | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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